Methyl 3-[(6-chloropyridazin-3-yl)amino]propanoate
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Overview
Description
Methyl 3-[(6-chloropyridazin-3-yl)amino]propanoate: is a chemical compound with the molecular formula C8H10ClN3O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(6-chloropyridazin-3-yl)amino]propanoate typically involves the reaction of 6-chloropyridazine with methyl 3-aminopropanoate. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base like sodium hydroxide or potassium carbonate. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[(6-chloropyridazin-3-yl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Methyl 3-[(6-chloropyridazin-3-yl)amino]propanoate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can be used as a probe to investigate enzyme mechanisms and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the design of molecules with therapeutic properties, such as anti-inflammatory or anticancer agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-[(6-chloropyridazin-3-yl)amino]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Methyl 3-[(6-chloropyridazin-4-yl)oxy]propanoate
- Methyl 2-[(6-chloropyridazin-3-yl)amino]acetate
- Methyl 3-[(6-chloropyridazin-3-yl)amino]butanoate
Comparison: Methyl 3-[(6-chloropyridazin-3-yl)amino]propanoate is unique due to its specific substitution pattern on the pyridazine ring This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds
Properties
Molecular Formula |
C8H10ClN3O2 |
---|---|
Molecular Weight |
215.64 g/mol |
IUPAC Name |
methyl 3-[(6-chloropyridazin-3-yl)amino]propanoate |
InChI |
InChI=1S/C8H10ClN3O2/c1-14-8(13)4-5-10-7-3-2-6(9)11-12-7/h2-3H,4-5H2,1H3,(H,10,12) |
InChI Key |
NHMWLJKWCOZFRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC1=NN=C(C=C1)Cl |
Origin of Product |
United States |
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